molecular formula C18H14F4N2OS B2985216 (3-Fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851806-17-2

(3-Fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B2985216
M. Wt: 382.38
InChI Key: UQCDBGRGXIXTHF-UHFFFAOYSA-N
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Description

“(3-Fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone” is a chemical compound1. The exact properties and applications of this compound are not readily available in the literature. However, it’s worth noting that compounds with similar structures have been used in various fields, including pharmaceuticals and agrochemicals2.



Synthesis Analysis

The specific synthesis process for this compound is not detailed in the available literature. However, similar compounds have been synthesized through various methods345. For instance, trifluoromethyl phenyl derivatives, which share some structural similarities with the compound , have been synthesized and tested for antibacterial activity6.



Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the available resources. However, based on its name, it contains a 3-fluorophenyl group, a 4-trifluoromethylphenyl group, a methylsulfanyl group, and a 4,5-dihydroimidazol-1-yl group1.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available literature. However, compounds with similar structures have been involved in various chemical reactions72.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the available resources. However, similar compounds have been characterized by their molecular weight, density, boiling point, and other properties18.


Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been utilized in catalyst- and solvent-free synthesis approaches, showcasing the versatility in creating complex molecules through microwave-assisted processes. For instance, studies on regioselective synthesis highlight the strategic use of similar compounds as intermediates in preparing heterocyclic amides, with theoretical studies supporting the methodologies via density functional theory (DFT) calculations (Moreno-Fuquen et al., 2019).
  • Research focusing on fluorinated compounds, including those similar to the given molecule, demonstrates their significance in enhancing photostability and spectroscopic properties of fluorophores. This is particularly important for developing new materials with desired optical characteristics, as seen in the iterative synthesis approaches for fluorinated benzophenones and related compounds (Woydziak et al., 2012).

Antitumor Activity

  • The compound's derivatives have been explored for their antitumor activities. For example, a related molecule showed distinct inhibition on the proliferation of various cancer cell lines, underscoring the potential therapeutic applications of these compounds in oncology (Tang & Fu, 2018).

Process Improvement in Synthesis

  • Innovations in synthetic processes have been reported, aiming at improving the yield and quality of related compounds. Such improvements are crucial for scaling up production for industrial applications, as demonstrated in the synthesis of flubenimidazole (Hong, 2004).

Crystal Structure and DFT Study

  • Crystallographic and conformational analyses, along with DFT studies, provide deep insights into the molecular structure of similar compounds. These studies are foundational for understanding the physicochemical properties and reactivity of such molecules, facilitating their application in various scientific domains (Huang et al., 2021).

Discovery of Antagonist Clinical Candidates

  • The chemical framework of the given compound is instrumental in discovering new pharmaceutical agents. For instance, derivatives have been evaluated for their potential as P2X7 antagonists, leading to the selection of clinical candidates for treating mood disorders, highlighting the compound's impact on drug discovery (Chrovian et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly provided in the available resources. However, it’s important to handle all chemical compounds with care and appropriate safety measures9.


Future Directions

The future directions for the use and study of this compound are not explicitly provided in the available resources. However, given the interest in trifluoromethyl phenyl derivatives in various fields, it’s likely that further research and development will continue2.


Please note that this analysis is based on the limited information available and may not fully capture all aspects of the compound. For more detailed information, further research and consultation with experts in the field would be necessary.


properties

IUPAC Name

(3-fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2OS/c19-15-3-1-2-13(10-15)16(25)24-9-8-23-17(24)26-11-12-4-6-14(7-5-12)18(20,21)22/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCDBGRGXIXTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

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